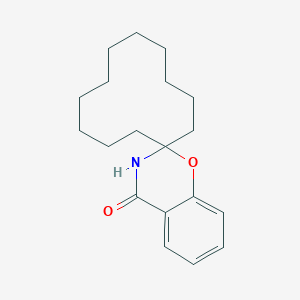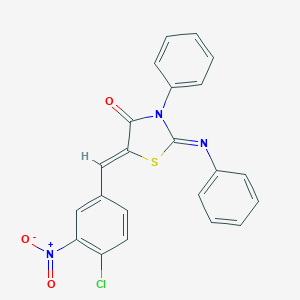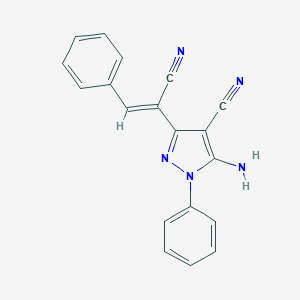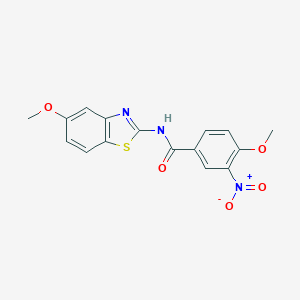![molecular formula C24H14F6N2O B414167 3-[3-(TRIFLUOROMETHYL)PHENYL]-2-[(1E)-2-[4-(TRIFLUOROMETHYL)PHENYL]ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B414167.png)
3-[3-(TRIFLUOROMETHYL)PHENYL]-2-[(1E)-2-[4-(TRIFLUOROMETHYL)PHENYL]ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-(TRIFLUOROMETHYL)PHENYL]-2-[(1E)-2-[4-(TRIFLUOROMETHYL)PHENYL]ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound characterized by the presence of trifluoromethyl groups attached to phenyl rings and a quinazolinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(TRIFLUOROMETHYL)PHENYL]-2-[(1E)-2-[4-(TRIFLUOROMETHYL)PHENYL]ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 3-(trifluoromethyl)benzaldehyde with 2-amino-4-(trifluoromethyl)benzoic acid under acidic conditions to form the quinazolinone core. This intermediate is then subjected to a Heck reaction with 4-(trifluoromethyl)styrene to introduce the vinyl group, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, such as palladium complexes, to facilitate the Heck reaction and the implementation of continuous flow reactors to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
3-[3-(TRIFLUOROMETHYL)PHENYL]-2-[(1E)-2-[4-(TRIFLUOROMETHYL)PHENYL]ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with additional functional groups.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different chemical and biological properties.
科学研究应用
3-[3-(TRIFLUOROMETHYL)PHENYL]-2-[(1E)-2-[4-(TRIFLUOROMETHYL)PHENYL]ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用机制
The mechanism of action of 3-[3-(TRIFLUOROMETHYL)PHENYL]-2-[(1E)-2-[4-(TRIFLUOROMETHYL)PHENYL]ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The quinazolinone core can form hydrogen bonds and other interactions with active sites of enzymes, inhibiting their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
3-(trifluoromethyl)quinazolinone: A simpler analog with a single trifluoromethyl group, used in similar applications but with different potency and selectivity.
4-(trifluoromethyl)quinazolinone: Another analog with the trifluoromethyl group in a different position, affecting its chemical and biological properties.
2-(trifluoromethyl)quinazolinone: A compound with the trifluoromethyl group attached to the quinazolinone core, used in various research applications.
Uniqueness
3-[3-(TRIFLUOROMETHYL)PHENYL]-2-[(1E)-2-[4-(TRIFLUOROMETHYL)PHENYL]ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to the presence of multiple trifluoromethyl groups and the vinyl linkage, which confer distinct chemical properties and enhance its potential for diverse applications. The combination of these structural features makes it a valuable compound for research and development in multiple fields.
属性
分子式 |
C24H14F6N2O |
|---|---|
分子量 |
460.4g/mol |
IUPAC 名称 |
3-[3-(trifluoromethyl)phenyl]-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]quinazolin-4-one |
InChI |
InChI=1S/C24H14F6N2O/c25-23(26,27)16-11-8-15(9-12-16)10-13-21-31-20-7-2-1-6-19(20)22(33)32(21)18-5-3-4-17(14-18)24(28,29)30/h1-14H/b13-10+ |
InChI 键 |
SPQUAWUJLCEKCB-JLHYYAGUSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C=CC3=CC=C(C=C3)C(F)(F)F)C4=CC=CC(=C4)C(F)(F)F |
手性 SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)/C=C/C3=CC=C(C=C3)C(F)(F)F)C4=CC=CC(=C4)C(F)(F)F |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C=CC3=CC=C(C=C3)C(F)(F)F)C4=CC=CC(=C4)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Chloro-5-(5-{[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B414087.png)

![N'-{4-bromo-3-nitrobenzylidene}-2-[5-(2-cyanophenyl)-2H-tetraazol-2-yl]acetohydrazide](/img/structure/B414090.png)
![(4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2-methylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B414091.png)
![4-[(3-hydroxyphenyl)diazenyl]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B414092.png)


![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide](/img/structure/B414098.png)

![1-[(E)-{[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]naphthalen-2-ol](/img/structure/B414103.png)
![3,4-Dibromo-2-({[2-(2,4-difluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)-6-ethoxyphenol](/img/structure/B414104.png)
![2-iodo-N-[2-(2-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B414106.png)
![3-nitro-4-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B414107.png)
